4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide
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Overview
Description
4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide is a synthetic compound known for its biological activity, particularly as an antagonist of the formyl peptide receptor 2 (FPR2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-hydroxybenzaldehyde with anthranilic acid to form a quinazolinone intermediate. This intermediate is then reacted with 4-butoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl or aryl halide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative, while reduction of the carbonyl group would produce a hydroxyl-substituted quinazolinone .
Scientific Research Applications
4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of quinazolinone derivatives.
Biology: Investigated for its role in modulating immune responses by acting as an antagonist of the formyl peptide receptor 2.
Medicine: Potential therapeutic applications in treating inflammatory diseases due to its ability to inhibit specific receptor pathways.
Industry: Utilized in the development of new anti-inflammatory agents and other pharmaceutical compounds
Mechanism of Action
The compound exerts its effects primarily by binding to and inhibiting the formyl peptide receptor 2 (FPR2). This receptor is involved in the regulation of immune responses and inflammation. By antagonizing FPR2, the compound can modulate the activity of immune cells, thereby reducing inflammation and potentially providing therapeutic benefits in inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(4-hydroxyphenyl)benzamide
- 2-hydroxy-N-(4-hydroxyphenyl)benzamide
- 4-bromo-N-(2-hydroxybenzoyl)benzamide
Uniqueness
4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide is unique due to its specific structural features, such as the butoxy group and the quinazolinone ring, which contribute to its distinct biological activity as an FPR2 antagonist. This sets it apart from other similar compounds that may lack these structural elements and, consequently, the same level of biological activity .
Properties
IUPAC Name |
4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-2-3-16-32-20-14-10-18(11-15-20)24(30)27-28-23(17-8-12-19(29)13-9-17)26-22-7-5-4-6-21(22)25(28)31/h4-15,23,26,29H,2-3,16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRPHVKOQXJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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